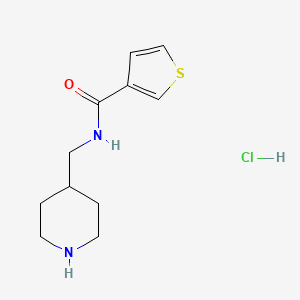

![molecular formula C10H13N3O2 B1418860 2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde CAS No. 959239-06-6](/img/structure/B1418860.png)

2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde

Overview

Description

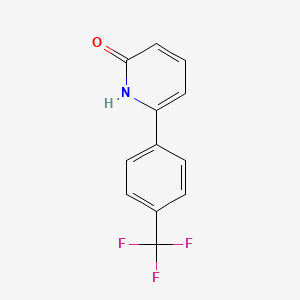

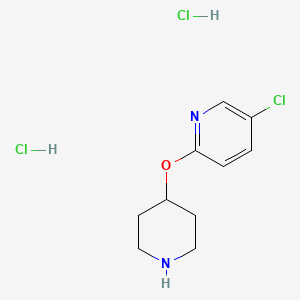

2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde, also known as THFMP, is a synthetic compound . It has an empirical formula of C10H13N3O2 and a molecular weight of 207.23 .

Molecular Structure Analysis

The SMILES string of the compound is O=Cc1cnc(NCC2CCCO2)nc1 and its InChI is 1S/C10H13N3O2/c14-7-8-4-11-10(12-5-8)13-6-9-2-1-3-15-9/h4-5,7,9H,1-3,6H2,(H,11,12,13) . This information can be used to generate a 3D structure of the molecule for further analysis.Scientific Research Applications

Organic Synthesis

THFMP serves as a versatile building block in organic synthesis. Its structure allows for nucleophilic substitution reactions (SNAr), which are useful for constructing complex molecules. For instance, it can undergo reactions with various nucleophiles to introduce new functional groups, aiding in the synthesis of diverse organic compounds .

Pharmaceutical Research

In pharmaceutical research, THFMP is utilized to create pyrimidine derivatives . These derivatives are often key structures in drugs that target a range of diseases, including cancer and viral infections. The compound’s reactivity with amines and alcohols makes it a valuable precursor in the development of new medicinal agents .

Material Science

THFMP’s chemical properties can be exploited in material science, particularly in the development of organic semiconductors . Its ability to form extended π-conjugated systems through further chemical modifications makes it a candidate for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Agrochemical Formulation

The compound’s reactivity profile suggests potential applications in agrochemical formulation. By creating derivatives of THFMP, researchers can develop new pesticides and herbicides with specific action mechanisms, contributing to more efficient crop protection strategies .

Catalysis

THFMP can act as a ligand in catalysis, forming complexes with metals that catalyze various chemical reactions. This application is crucial in industrial processes where enhanced reaction rates and selectivity are desired, such as in the production of fine chemicals .

Environmental Chemistry

In environmental chemistry, THFMP derivatives could be explored for their ability to bind to pollutants, potentially leading to applications in pollutant removal or detection . Its structural features may allow it to interact with specific contaminants, aiding in environmental clean-up efforts .

Chemical Education

Due to its interesting reactivity and the importance of pyrimidine in various biological compounds, THFMP can be used in chemical education to demonstrate synthetic techniques and reaction mechanisms to students, enriching their understanding of organic chemistry .

Analytical Chemistry

Lastly, THFMP may find use in analytical chemistry as a reagent or a standard in chromatographic methods or spectroscopy. Its well-defined structure and reactivity make it suitable for use in method development and calibration processes .

Future Directions

Given the lack of available information on 2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. As it is provided to early discovery researchers, it may have potential in the development of new chemical reactions or materials .

properties

IUPAC Name |

2-(oxolan-2-ylmethylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-7-8-4-11-10(12-5-8)13-6-9-2-1-3-15-9/h4-5,7,9H,1-3,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUPLPRMHCXMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672434 | |

| Record name | 2-{[(Oxolan-2-yl)methyl]amino}pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde | |

CAS RN |

959239-06-6 | |

| Record name | 2-{[(Oxolan-2-yl)methyl]amino}pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)

![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)

![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)

![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)